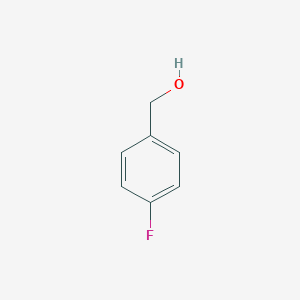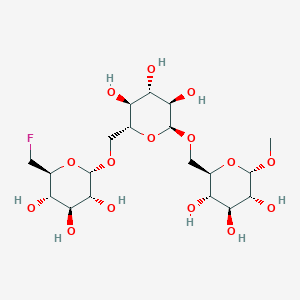
Mdfimt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mdfimt, also known as 2-(3-methoxyphenyl)-3-(4,5-dimethylthiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases. In
Mécanisme D'action
Mdfimt exerts its pharmacological effects through the inhibition of various enzymes. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation. It also inhibits the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels in cells. Additionally, Mdfimt inhibits the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance in the body.
Effets Biochimiques Et Physiologiques
Mdfimt has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, Mdfimt has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Mdfimt has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, it has been extensively studied, and its pharmacological effects are well-characterized. However, Mdfimt also has some limitations for lab experiments. It is a potent inhibitor of various enzymes, which means that it can interfere with the normal cellular processes. Additionally, it has not been extensively tested in humans, which means that its safety and efficacy are not well-established.
Orientations Futures
There are several future directions for the study of Mdfimt. One potential direction is the development of new therapeutic agents based on the structure of Mdfimt. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of Mdfimt in humans. Additionally, the study of the mechanism of action of Mdfimt can lead to the development of new therapeutic targets for various diseases. Finally, the study of the safety and efficacy of Mdfimt in humans can lead to its clinical application in the treatment of various diseases.
Conclusion:
In conclusion, Mdfimt is a synthetic compound that has shown promising results in the treatment of various diseases. It is a potent inhibitor of various enzymes and has anti-inflammatory, analgesic, and neuroprotective effects. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Mdfimt, which can lead to the development of new therapeutic agents and the improvement of human health.
Méthodes De Synthèse
The synthesis of Mdfimt involves the condensation of Mdfimtaminobenzophenone, Mdfimtaminophenol, and 4,5-dimethylthiazol-Mdfimtamine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification and characterization.
Applications De Recherche Scientifique
Mdfimt has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to be a potent inhibitor of various enzymes, including tyrosine kinases, phosphodiesterases, and carbonic anhydrases. These enzymes play a crucial role in various cellular processes, and their inhibition can lead to the development of new therapeutic agents.
Propriétés
Numéro CAS |
116730-85-9 |
|---|---|
Nom du produit |
Mdfimt |
Formule moléculaire |
C19H33FO15 |
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6S)-6-(fluoromethyl)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C19H33FO15/c1-30-17-14(27)12(25)9(22)6(34-17)3-32-19-16(29)13(26)10(23)7(35-19)4-31-18-15(28)11(24)8(21)5(2-20)33-18/h5-19,21-29H,2-4H2,1H3/t5-,6-,7-,8-,9-,10-,11+,12+,13+,14-,15-,16-,17+,18+,19+/m1/s1 |
Clé InChI |
IGBNITBDNCLXEX-AVTCSYNJSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CF)O)O)O)O)O)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CF)O)O)O)O)O)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CF)O)O)O)O)O)O)O)O)O |
Synonymes |
MDFIMT methyl-6''-deoxy-6'-fluoroisomaltoside trisaccharide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



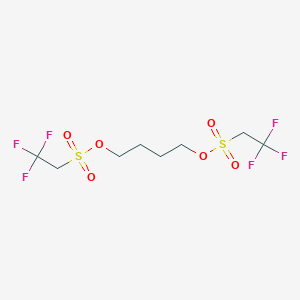
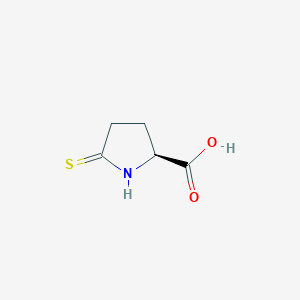
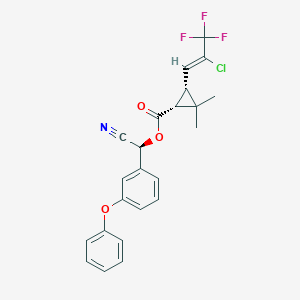
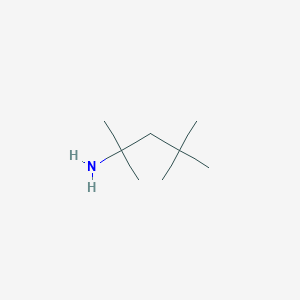
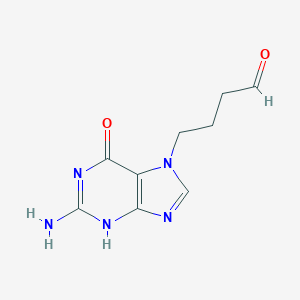
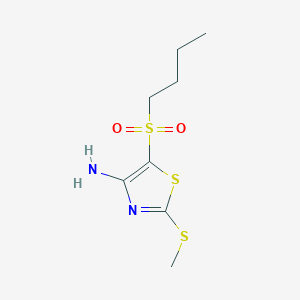
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
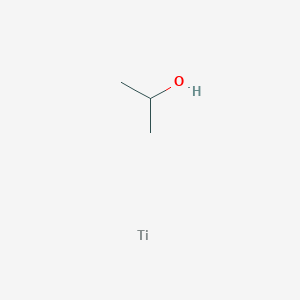
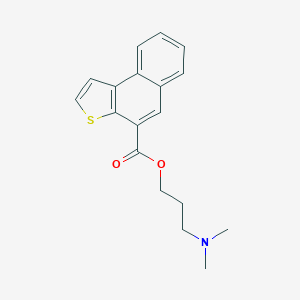
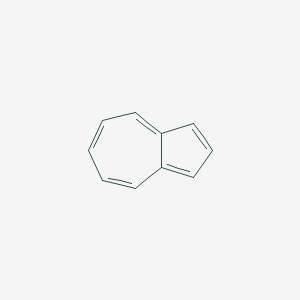
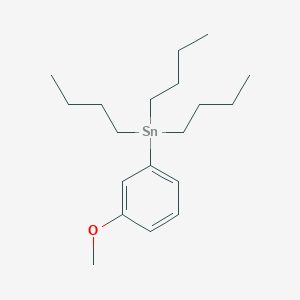
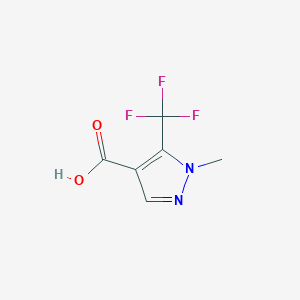
![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)
